molecular formula C8H13N3O4 B1143223 nor-3 CAS No. 163180-49-2

nor-3

Cat. No.: B1143223
CAS No.: 163180-49-2
M. Wt: 215.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

nor-3 is an organic compound that belongs to the class of ketoximes These compounds are characterized by the presence of a hydroxyimino group attached to a carbon atom that is also bonded to a nitro group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nor-3 typically involves the reaction of an appropriate precursor with hydroxylamine and a nitroalkene under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

nor-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted oxime compounds.

Scientific Research Applications

nor-3 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of nor-3 involves its interaction with specific molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: A geometric isomer with similar properties.

    4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: Lacks the E/Z configuration but shares the same functional groups.

Uniqueness

nor-3 is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXDHQGXUDDX-AGLLBGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048167
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-01-2, 163180-49-2
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.